molecular formula C9H14N2 B11924080 3-ethyl-4,5,6,7-tetrahydro-3aH-indazole

3-ethyl-4,5,6,7-tetrahydro-3aH-indazole

Cat. No.: B11924080
M. Wt: 150.22 g/mol
InChI Key: ANWGMXGFWQIXKT-UHFFFAOYSA-N
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Description

3-Ethyl-4,5,6,7-tetrahydro-3aH-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4,5,6,7-tetrahydro-3aH-indazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted cyclohexanone with hydrazine derivatives in the presence of a suitable catalyst and solvent. For instance, the condensation of 2-benzylidenecyclohexanone with hydrazine hydrate in ethanol can yield the desired tetrahydroindazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4,5,6,7-tetrahydro-3aH-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield fully saturated indazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indazole derivatives, while substitution reactions can introduce halogen, alkyl, or aryl groups.

Scientific Research Applications

3-Ethyl-4,5,6,7-tetrahydro-3aH-indazole has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethyl-4,5,6,7-tetrahydro-3aH-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets can vary depending on the specific application, but common pathways include inhibition of cyclooxygenase enzymes and modulation of cellular signaling pathways .

Comparison with Similar Compounds

    4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Another tetrahydroindazole derivative with a carboxylate group.

    3-phenyl-4,5,6,7-tetrahydro-2H-indazole: A derivative with a phenyl group at the 3-position.

Uniqueness: 3-Ethyl-4,5,6,7-tetrahydro-3aH-indazole is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-ethyl-4,5,6,7-tetrahydro-3aH-indazole

InChI

InChI=1S/C9H14N2/c1-2-8-7-5-3-4-6-9(7)11-10-8/h7H,2-6H2,1H3

InChI Key

ANWGMXGFWQIXKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2C1CCCC2

Origin of Product

United States

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